Estrogen Receptor Binding Affinity: DMS vs. Estradiol and Diethylstilbestrol (DES)
In a direct binding assay using calf uterine estrogen receptor, [3H]-dimethylstilbestrol (DMS) demonstrated a binding affinity with an equilibrium dissociation constant (KD) of approximately 0.3 nM, which is similar to that of 17β-estradiol [1]. However, comparative analysis using competitive binding assays reveals that DMS's relative binding affinity (RBA) is only approximately 10% of that of estradiol, whereas the RBA of diethylstilbestrol (DES) is 140% that of estradiol [2]. This indicates that while DMS can bind the receptor with high intrinsic affinity in a direct assay, its competitive binding ability is substantially weaker than DES's, establishing a critical pharmacological distinction.
| Evidence Dimension | Estrogen Receptor Relative Binding Affinity (RBA) |
|---|---|
| Target Compound Data | RBA ≈ 10% of estradiol |
| Comparator Or Baseline | Diethylstilbestrol (DES): RBA ≈ 140% of estradiol; Estradiol: RBA = 100% (reference standard) |
| Quantified Difference | DMS's RBA is ~14-fold lower than DES. DES is a super-agonist (140%), while DMS is markedly weaker (10%). |
| Conditions | Competitive binding assay against [3H]-estradiol in calf uterine cytosol. |
Why This Matters
A 14-fold difference in relative binding affinity dictates that DMS cannot substitute for DES as an estrogenic agonist in cell-based assays; it is the preferred compound for studying 'weak' or 'impeded' estrogen mechanisms.
- [1] Katzenellenbogen, J. A., et al. (1977). In vitro and in vivo interactions of [3H]dimethylstilbestrol with the estrogen receptor. Molecular and Cellular Endocrinology, 8(1), 47-66. View Source
- [2] Dimethylstilbestrol. (2024, February 5). In Wikipedia. Kiwix archive. View Source
